molecular formula C17H21NO4 B138032 6-Hydroxyetodolac CAS No. 101901-06-8

6-Hydroxyetodolac

Cat. No. B138032
CAS RN: 101901-06-8
M. Wt: 303.35 g/mol
InChI Key: GQHWDDBALZVXBU-UHFFFAOYSA-N
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Description

6-Hydroxyetodolac is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. The compound has the chemical formula C₁₇H₂₁NO₄ and is known for its anti-inflammatory properties .

Safety and Hazards

Etodolac, the parent compound of 6-Hydroxyetodolac, is known to be toxic if swallowed and can cause serious eye irritation . It is advised against use in food, drugs, pesticides, or biocidal products .

Future Directions

While specific future directions for 6-Hydroxyetodolac are not mentioned in the available literature, it is noted as a potent chemical compound with immense scientific potential. This suggests that it could be a subject of future research in various fields, including medicine and pharmacology .

Biochemical Analysis

Biochemical Properties

6-Hydroxyetodolac has a chemical formula of C17H21NO4 . It interacts with various enzymes and proteins in the body. It is a product of the metabolic reaction of etodolac . The nature of these interactions is largely determined by its chemical structure and properties .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known to be involved in various cellular processes. For instance, it has been found in the kidney and liver , suggesting that it may play a role in the function of these organs.

Molecular Mechanism

It is known that etodolac, the parent compound of this compound, exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which decreases the synthesis of prostaglandins involved in inflammation . It is possible that this compound may have similar effects.

Metabolic Pathways

This compound is a metabolite of etodolac

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyetodolac typically involves the hydroxylation of etodolac. The process begins with the preparation of etodolac, which is synthesized by reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in the presence of a concentrated mineral acid . The hydroxylation step introduces a hydroxyl group at the 6th position of the indole ring, forming this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding and cost-effective methods to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyetodolac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHWDDBALZVXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101901-06-8
Record name 6-Hydroxyetodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAK-901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?

A1: this compound is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with this compound being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []

Q2: Does this compound possess any significant anti-inflammatory activity?

A2: Research suggests that this compound, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to this compound, and other metabolites, significantly reduces its pharmacological activity.

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